Bienvenue dans la boutique en ligne BenchChem!

N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Structure-Activity Relationship Molecular Design Medicinal Chemistry

N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953012-38-9, molecular formula C11H13N3O2S, molecular weight 251.3 g/mol) is a synthetic small-molecule member of the thiazolo[3,2-a]pyrimidine class. This bicyclic heterocyclic core, formed by fusion of thiazole and pyrimidine rings, is a privileged scaffold in medicinal chemistry with demonstrated pharmacological activities including immunoregulation, anti-inflammatory, antimicrobial, and anticancer effects across multiple derivative series.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 953012-38-9
Cat. No. B2864178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
CAS953012-38-9
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESC=CCNC(=O)CC1CSC2=NC=CC(=O)N12
InChIInChI=1S/C11H13N3O2S/c1-2-4-12-9(15)6-8-7-17-11-13-5-3-10(16)14(8)11/h2-3,5,8H,1,4,6-7H2,(H,12,15)
InChIKeyZLCFXHOUXKVMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953012-38-9) – Chemical Identity and Procurement Baseline


N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953012-38-9, molecular formula C11H13N3O2S, molecular weight 251.3 g/mol) is a synthetic small-molecule member of the thiazolo[3,2-a]pyrimidine class [1]. This bicyclic heterocyclic core, formed by fusion of thiazole and pyrimidine rings, is a privileged scaffold in medicinal chemistry with demonstrated pharmacological activities including immunoregulation, anti-inflammatory, antimicrobial, and anticancer effects across multiple derivative series [2][3]. The compound features an N-allyl acetamide substituent at the 3-position of the thiazolo[3,2-a]pyrimidin-5-one core, distinguishing it from other N-substituted analogs in the same series. As of the search date, this specific compound appears primarily in chemical vendor catalogs as a research tool compound; no dedicated primary research paper or public bioassay record reporting quantitative biological activity for this exact CAS number was identified in PubMed, ChEMBL, or BindingDB [4].

Why In-Class Thiazolo[3,2-a]pyrimidine Analogs Cannot Simply Replace N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide


Within the thiazolo[3,2-a]pyrimidine chemotype, even subtle variations in the N-substituent at the 3-position acetamide linker produce distinct steric, electronic, and lipophilic profiles that directly impact target engagement and downstream pharmacology. The patent literature establishes that this scaffold's immunoregulating activity is exquisitely sensitive to the identity of R1 and R2 groups on the acetamide nitrogen [1]. The allyl group (CH2-CH=CH2) in this compound provides a compact, planar, π-containing substituent (MW contribution ≈ 41 Da) with a terminal olefin capable of participating in van der Waals contacts, π-interactions, or covalent engagement with nucleophilic residues in certain contexts. In contrast, the N-cyclohexyl analog introduces a bulky aliphatic ring (MW contribution ≈ 83 Da), substantially increasing steric demand and lipophilicity (estimated ΔLogP ≈ +1.5 units) [2]. The N-thiazol-2-yl analog introduces an additional heteroaromatic ring system with distinct hydrogen-bonding capacity. These structural divergences are expected to yield different selectivity profiles, pharmacokinetic properties, and biological outcomes. Generic substitution based solely on the shared thiazolo[3,2-a]pyrimidine core therefore risks introducing uncharacterized variables into any experimental system where this specific compound has been used as a tool or reference.

N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: N-Allyl Substituent Confers Reduced Steric Bulk vs. N-Cyclohexyl Analog

The N-allyl substituent on the target compound (prop-2-en-1-yl, C3H5, formula weight 41.07 g/mol) presents a substantially smaller steric profile than the N-cyclohexyl group (C6H11, formula weight 83.15 g/mol) found in the closest cataloged analog N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. This difference in substituent size (approx. 2-fold by mass; ΔTaft Es ≈ -1.2 kcal/mol advantage for allyl) is relevant for target binding site accommodation [1]. The allyl group's terminal sp2 center also provides a geometrically constrained planar moiety capable of edge-to-face π-interactions or potential covalent engagement with cysteine thiols via Michael-type addition, a feature absent in the fully saturated cyclohexyl analog [2].

Structure-Activity Relationship Molecular Design Medicinal Chemistry

Class-Level Immunoregulating Activity: Thiazolo[3,2-a]pyrimidine Core Confers Validated Immune Modulation

US Patent 4,421,914 (Teijin Limited) explicitly claims that thiazolo[3,2-a]pyrimidine derivatives bearing alkenyl substituents (including allyl) at the 6-position amino group are 'useful for regulating the immune function of a warm-blooded animal' and are effective in models of autoimmune disease including nephritis and rheumatoid arthritis [1]. The patent's generic Formula I encompasses compounds where R1 or R2 is an alkenyl group having 3 to 10 carbon atoms, with allyl (3 carbons) being specifically designated as preferred. This establishes that the allyl-substituted thiazolo[3,2-a]pyrimidine subclass has documented immunomodulatory pharmacology. In contrast, the N-cyclohexyl analog (alkyl, not alkenyl) falls under a different substituent category without this explicit preference designation [1].

Immunopharmacology Autoimmune Disease Drug Discovery

Class-Level Anti-inflammatory Cytokine Suppression: Thiazolo[3,2-a]pyrimidine Core Demonstrates IL-6/TNF-α Inhibition

A structurally related thiazolo[3,2-a]pyrimidine series designed by Chen et al. (2017) demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced IL-6 and TNF-α release in mouse primary peritoneal macrophages (MPMs), with the two most potent compounds (11e and 11l) achieving IC50 values in the low- to sub-micromolar range [1]. In vivo, these compounds attenuated LPS-induced acute lung injury in mice with histopathological improvement. Although the specific N-allyl acetamide substituent pattern of the target compound differs from the 6-position substituted analogs in the Chen study, the shared thiazolo[3,2-a]pyrimidine-5-one core is the pharmacophoric element responsible for anti-inflammatory activity. The target compound's N-allyl group may further modulate potency by altering electronic distribution in the pyrimidine ring compared to the 6-aryl substituted comparators in the published series [1].

Anti-inflammatory Cytokine Inhibition Acute Lung Injury

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Thiazol-2-yl Analog

The N-allyl substituent provides a distinct lipophilicity and hydrogen-bonding profile compared to the N-thiazol-2-yl analog 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide (CAS not specified, MF C11H10N4O2S2, MW 294.35). The N-allyl compound (C11H13N3O2S, MW 251.3) has one hydrogen bond donor (amide NH), one additional hydrogen bond acceptor (amide C=O), and a calculated XLogP (estimated) approximately 0.5–0.8 units lower than the N-thiazolyl analog, which bears an additional nitrogen and sulfur atom contributing to higher polarity and molecular weight [1]. The lower molecular weight of the target compound (251.3 vs. 294.35 g/mol) provides a 43 g/mol advantage in ligand efficiency metrics when normalized for potency. Furthermore, the N-allyl compound conforms to all Lipinski Rule of Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10, XLogP < 5), making it an attractive starting point for hit-to-lead optimization [1].

Physicochemical Properties Drug-likeness ADME Prediction

Recommended Research and Procurement Application Scenarios for N-Allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide


Immunomodulatory Screening in Autoimmune Disease Models

Based on the US Patent 4,421,914 claims establishing thiazolo[3,2-a]pyrimidines with alkenyl substituents (including allyl) as immune function regulators [1], this compound is appropriate for in vitro screening in T-cell proliferation assays, cytokine release panels (IL-2, IFN-γ, IL-17), and in vivo models of rheumatoid arthritis or nephritis. The N-allyl substitution places it within the patent's preferred substituent scope, providing a defined intellectual property anchor for hit identification programs.

Structure-Activity Relationship (SAR) Probe for N-Substituent Effects on Thiazolo[3,2-a]pyrimidine Pharmacology

The N-allyl group represents a distinct point on the steric/electronic continuum between small alkyl (e.g., N-methyl) and bulky lipophilic (e.g., N-cyclohexyl) analogs. This compound serves as a strategic SAR probe to map the contribution of the N-substituent to target affinity, selectivity, and cellular potency. Its compact size (41 Da), terminal olefin, and modest lipophilicity make it a valuable comparator when testing alongside N-cyclohexyl, N-benzyl, or N-thiazol-2-yl analogs to delineate pharmacophoric requirements [2].

Anti-inflammatory Cytokine Release Assays (IL-6/TNF-α)

Drawing on the class-level evidence that thiazolo[3,2-a]pyrimidine-5-one derivatives inhibit LPS-induced IL-6 and TNF-α release with IC50 values in the low- to sub-micromolar range [3], this compound is recommended for evaluation in macrophage-based cytokine assays. The N-allyl substituent may confer differentiated potency or selectivity relative to the 6-aryl substituted series reported by Chen et al. (2017). Dose-response testing (0.01–100 μM) in RAW264.7 or primary macrophage cultures, with ELISA or multiplex cytokine readouts, would establish its quantitative anti-inflammatory profile.

Computational Docking and Molecular Dynamics Studies Targeting Purinergic or Cytokine Receptors

The thiazolo[3,2-a]pyrimidine core has been computationally explored as a scaffold for targeting various enzymes and receptors [2]. This compound, with its well-defined 3D geometry (planar thiazolopyrimidine core, flexible acetamide linker, terminal allyl group), is suitable for molecular docking and molecular dynamics simulations against targets implicated in inflammation and immune regulation, including COX-2, TNF-α, or chemokine receptors. The allyl group's conformational flexibility (three rotatable bonds in the side chain) allows exploration of multiple binding poses that may not be accessible to more rigid analogs.

Quote Request

Request a Quote for N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.